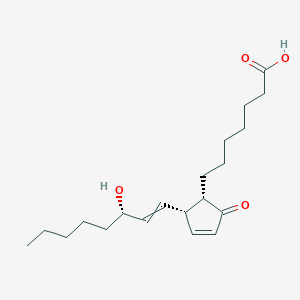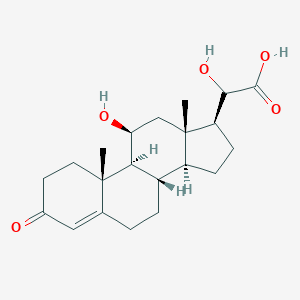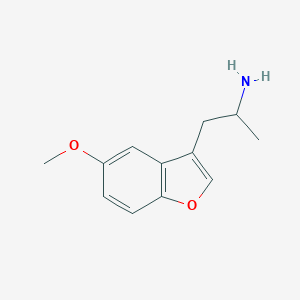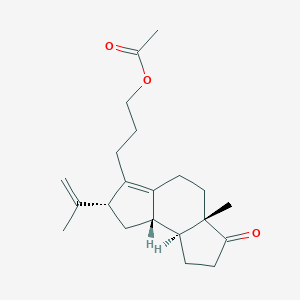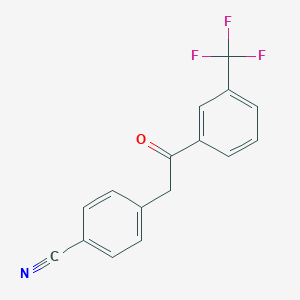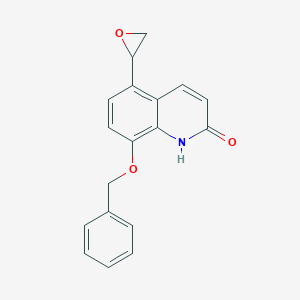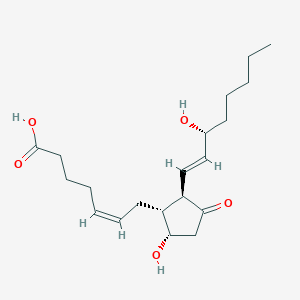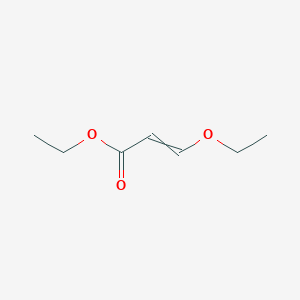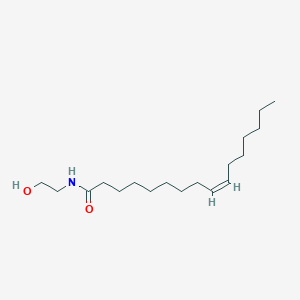
Palmitoleoylethanolamid
Übersicht
Beschreibung
Palmitoleoyl Ethanolamide is a naturally occurring fatty acid amide derived from palmitoleic acid. It belongs to the family of N-acylethanolamines, which are known for their role in various biological processes. This compound is recognized for its anti-inflammatory and analgesic properties, making it a subject of interest in scientific research .
Wissenschaftliche Forschungsanwendungen
Palmitoleoyl Ethanolamide has been extensively studied for its potential therapeutic applications. Some of the key areas of research include:
Chemistry: Used as a model compound to study the behavior of N-acylethanolamines in various chemical reactions.
Biology: Investigated for its role in modulating inflammatory responses and its potential as a biomarker for metabolic disorders.
Medicine: Explored for its analgesic and anti-inflammatory properties, particularly in the treatment of chronic pain and inflammatory diseases.
Industry: Utilized in the formulation of nutraceuticals and functional foods due to its health-promoting properties
Wirkmechanismus
Palmitoleoyl Ethanolamide (PEA) is an endogenous fatty acid amide that plays a significant role in various biological processes, including pain, inflammation, and lipid metabolism .
Target of Action
PEA’s primary targets are the peroxisome proliferator-activated receptor alpha (PPAR-α), and the cannabinoid-like G-coupled receptors GPR55 and GPR119 . PPAR-α is a nuclear receptor that regulates lipid metabolism and inflammation . GPR55 and GPR119 are involved in various physiological processes, including pain perception .
Mode of Action
PEA interacts with its targets to exert a variety of biological effects. It binds to PPAR-α, GPR55, and GPR119, leading to changes in the activity of these receptors . Although PEA lacks affinity for the cannabinoid receptors CB1 and CB2, it enhances anandamide activity through an "entourage effect" .
Biochemical Pathways
PEA’s interaction with its targets affects several biochemical pathways. It plays a central role in lipid metabolism and inflammation . PEA also inhibits the release of pro-inflammatory mediators from activated mast cells .
Pharmacokinetics
While PEA has been studied extensively for its anti-inflammatory and analgesic properties, little is known about its pharmacokinetic properties . Most research has focused on designing formulations to enhance its absorption and characterizing the enzymes involved in its metabolism .
Result of Action
PEA has anti-inflammatory, anti-allergic, neuroprotective, and analgesic activities . It blocks the release of pro-inflammatory mediators from activated mast cells and prevents the recruitment of activated mast cells at the site of nerve injury .
Biochemische Analyse
Biochemical Properties
Palmitoleoyl Ethanolamide interacts with several enzymes, proteins, and other biomolecules. A main target of Palmitoleoyl Ethanolamide is proposed to be the peroxisome proliferator-activated receptor alpha (PPAR-α) . It also has affinity to cannabinoid-like G-coupled receptors GPR55 and GPR119 . These interactions play a crucial role in its biochemical reactions .
Cellular Effects
Palmitoleoyl Ethanolamide has significant effects on various types of cells and cellular processes. It influences cell function by modulating pain sensitivity and inflammation . It also down-regulates the activation of mast cells, which contributes to its anti-inflammatory and anti-hyperalgesic effects .
Molecular Mechanism
The molecular mechanism of action of Palmitoleoyl Ethanolamide involves binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level through the activation of PPAR-α and GPR55 . It also produces several indirect receptor-mediated actions, through the so-called entourage effect .
Temporal Effects in Laboratory Settings
The effects of Palmitoleoyl Ethanolamide change over time in laboratory settings. It has been demonstrated that Palmitoleoyl Ethanolamide significantly reduces intestinal damage and inflammation in a reperfusion injury murine model . This indicates its stability and long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of Palmitoleoyl Ethanolamide vary with different dosages in animal models. For instance, it has been demonstrated that when Palmitoleoyl Ethanolamide was administered subcutaneously to young DBA/2 mice (10 mg/kg of body weight), the compound was more extensively distributed in several organs, including the brain .
Metabolic Pathways
Palmitoleoyl Ethanolamide is involved in numerous metabolic pathways. It interacts with enzymes and cofactors, and has effects on metabolic flux or metabolite levels . It plays a central role in lipid metabolism .
Transport and Distribution
Palmitoleoyl Ethanolamide is transported and distributed within cells and tissues. Its hydrophobic nature contributes to its membrane association . Palmitoylation enhances the hydrophobicity of proteins and contributes to their membrane association .
Subcellular Localization
The subcellular localization of Palmitoleoyl Ethanolamide and its effects on activity or function are crucial. Palmitoylation appears to play a significant role in subcellular trafficking of proteins between membrane compartments .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Palmitoleoylethanolamid kann durch die Reaktion von Palmitoleinsäure mit Ethanolamin synthetisiert werden. Die Reaktion beinhaltet typischerweise die Aktivierung der Carboxylgruppe von Palmitoleinsäure, gefolgt von ihrer Kupplung mit Ethanolamin. Häufige Reagenzien, die zur Aktivierung verwendet werden, sind Dicyclohexylcarbodiimid (DCC) und N-Hydroxysuccinimid (NHS). Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dichlormethan unter milden Bedingungen durchgeführt .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfolgt oft durch enzymatische Synthese unter Verwendung von Lipasen. Diese Methode wird aufgrund ihrer hohen Spezifität und milden Reaktionsbedingungen bevorzugt. Das Verfahren beinhaltet die Verwendung von immobilisierten Lipasen, um die Veresterung von Palmitoleinsäure mit Ethanolamin zu katalysieren. Diese Methode ist vorteilhaft, da sie die Bildung von Nebenprodukten reduziert und eine einfachere Reinigung ermöglicht .
Arten von Reaktionen:
Oxidation: this compound kann Oxidationsreaktionen eingehen, insbesondere an der Doppelbindung, die im Palmitoleinsäureteil vorhanden ist. Häufige Oxidationsmittel sind Kaliumpermanganat und Ozon.
Reduktion: Die Verbindung kann unter Verwendung von Reduktionsmitteln wie Wasserstoff in Gegenwart eines Palladiumkatalysators zu ihrem gesättigten Gegenstück, Palmitoylethanolamid, reduziert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat in wässriger Lösung oder Ozon in einem organischen Lösungsmittel.
Reduktion: Wasserstoffgas mit einem Palladiumkatalysator in einem organischen Lösungsmittel.
Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydrid.
Hauptprodukte:
Oxidation: Bildung von Epoxiden oder Diolen, abhängig vom verwendeten Oxidationsmittel.
Reduktion: Bildung von Palmitoylethanolamid.
Substitution: Bildung von substituierten Ethanolamiden.
4. Wissenschaftliche Forschungsanwendungen
This compound wurde ausgiebig auf seine potenziellen therapeutischen Anwendungen untersucht. Zu den wichtigsten Forschungsbereichen gehören:
Chemie: Als Modellverbindung verwendet, um das Verhalten von N-Acylethanolaminen in verschiedenen chemischen Reaktionen zu untersuchen.
Biologie: Untersucht auf seine Rolle bei der Modulation von Entzündungsreaktionen und sein Potenzial als Biomarker für Stoffwechselstörungen.
Medizin: Erforscht auf seine schmerzlindernden und entzündungshemmenden Eigenschaften, insbesondere bei der Behandlung von chronischen Schmerzen und entzündlichen Erkrankungen.
Industrie: In der Formulierung von Nahrungsergänzungsmitteln und funktionellen Lebensmitteln verwendet, da es gesundheitsfördernde Eigenschaften hat
5. Wirkmechanismus
This compound übt seine Wirkungen hauptsächlich durch die Aktivierung des Peroxisomen-Proliferator-aktivierten Rezeptors alpha (PPAR-α) aus. Diese Aktivierung führt zur Modulation der Genexpression, die an Entzündungen und dem Lipidstoffwechsel beteiligt ist. Darüber hinaus wurde gezeigt, dass es mit Cannabinoid-ähnlichen G-Protein-gekoppelten Rezeptoren GPR55 und GPR119 interagiert, was zusätzlich zu seinen entzündungshemmenden und schmerzlindernden Wirkungen beiträgt .
Ähnliche Verbindungen:
Palmitoylethanolamid: Das gesättigte Gegenstück zu this compound, bekannt für ähnliche entzündungshemmende Eigenschaften.
Oleoylethanolamid: Ein weiteres N-Acylethanolamin mit starken entzündungshemmenden und appetitregulierenden Wirkungen.
Stearoylethanolamid: Bekannt für seine Rolle im Lipidstoffwechsel und seine entzündungshemmenden Eigenschaften.
Einzigartigkeit: this compound ist aufgrund der Anwesenheit einer Doppelbindung im Palmitoleinsäureteil einzigartig, was ihm eine andere chemische Reaktivität und biologische Aktivität verleiht als seinen gesättigten Gegenstücken. Dieses strukturelle Merkmal ermöglicht es ihm, an bestimmten Oxidations- und Reduktionsreaktionen teilzunehmen, die bei gesättigten N-Acylethanolaminen nicht möglich sind .
Vergleich Mit ähnlichen Verbindungen
Palmitoyl Ethanolamide: The saturated counterpart of Palmitoleoyl Ethanolamide, known for similar anti-inflammatory properties.
Oleoyl Ethanolamide: Another N-acylethanolamine with potent anti-inflammatory and appetite-regulating effects.
Stearoyl Ethanolamide: Known for its role in lipid metabolism and anti-inflammatory properties.
Uniqueness: Palmitoleoyl Ethanolamide is unique due to the presence of a double bond in the palmitoleic acid moiety, which imparts distinct chemical reactivity and biological activity compared to its saturated counterparts. This structural feature allows it to participate in specific oxidation and reduction reactions that are not possible with saturated N-acylethanolamines .
Eigenschaften
IUPAC Name |
(Z)-N-(2-hydroxyethyl)hexadec-9-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)19-16-17-20/h7-8,20H,2-6,9-17H2,1H3,(H,19,21)/b8-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRLANWAASSSFV-FPLPWBNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50711250 | |
| Record name | Palmitoleoyl Ethanolamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50711250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Palmitoleoylethanolamde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013648 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
94421-67-7 | |
| Record name | (9Z)-N-(2-Hydroxyethyl)-9-hexadecenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94421-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Palmitoleoyl Ethanolamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50711250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Palmitoleoylethanolamde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013648 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the physiological roles of PEA and similar compounds found in the human body?
A1: N-acylethanolamines (NAEs), including PEA, and primary fatty amides (PFAMs) are bioactive lipids that exhibit a range of physiological effects, potentially acting as neuromodulators. [] They are involved in various biological processes, including inflammation, pain perception, and neuroprotection.
Q2: Why is measuring PEA levels in cerebrospinal fluid (CSF) challenging?
A2: PEA and related compounds are present in extremely low concentrations (picomolar to nanomolar range) in biological fluids like CSF. [] This presents a significant analytical challenge, requiring highly sensitive techniques like Ultra-high performance liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS).
Q3: Can you describe a reliable method for quantifying PEA and other related lipids in CSF?
A3: A recent study developed a UHPLC–MS/MS method utilizing dynamic multiple reaction monitoring (dMRM) for the simultaneous quantification of 17 NAEs and PFAMs, including PEA, in human CSF samples. [] This method employed deuterated internal standards and optimized extraction procedures to achieve high sensitivity and accuracy.
Q4: Has PEA shown any therapeutic potential in preclinical models of disease?
A4: Yes, a study demonstrated that chronic administration of Cannabidiol (CBD), a compound known to influence endocannabinoid levels, led to an increase in lung levels of several endocannabinoids, including PEA, in a rat model of monocrotaline-induced pulmonary hypertension. [] This increase in PEA levels was associated with improvements in endothelial function and other disease-related parameters.
Q5: Are there any known variations in PEA levels in humans under different physiological conditions?
A5: Research indicates that touch massage can lead to alterations in the levels of various endocannabinoids and related lipids, including PEA, in blood plasma. [, ] This suggests a potential role of PEA in the physiological response to touch and its potential therapeutic implications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene](/img/structure/B122299.png)
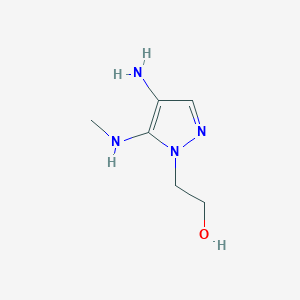
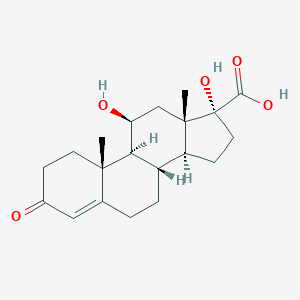
![1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B122306.png)
